N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a phenyl group at position 3, a methyl group at position 5, and a cyclohexylamine substituent at position 5. This compound’s cyclohexylamine group contributes to its lipophilicity and steric profile, which may influence its pharmacokinetic properties and binding affinity compared to analogs with alternative substituents .
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,22H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQRLHSMLBUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 3-aminopyrazole and a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the cyclohexyl, methyl, and phenyl groups.
Step 1: Condensation of 3-aminopyrazole with an aldehyde or ketone.
Step 2: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Step 3: Introduction of cyclohexyl, methyl, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For instance, in antimicrobial research, the compound may inhibit key enzymes involved in pathogen survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The pyrazolopyrimidine core allows for extensive modifications. Below is a comparative analysis of substituents and their implications:
Table 1: Substituent Comparison of Pyrazolopyrimidine Derivatives
Key Observations:
- Position 3 Modifications : Substituting phenyl with electron-withdrawing groups (e.g., 4-fluorophenyl in -chlorophenyl in ) may enhance binding affinity but reduce solubility.
- Position 5 Methyl : A conserved methyl group across analogs (e.g., ) suggests its role in stabilizing the core structure or modulating electronic effects.
- Position 7 Amine : Cyclohexylamine in the target compound balances lipophilicity and steric bulk compared to cyclopentyl (smaller, less lipophilic) or aromatic amines (e.g., 4-methylphenyl in ).
Physicochemical and ADME Considerations
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to picolylmethyl () but reduces it relative to tert-butyl ().
- Solubility : Polar substituents (e.g., 2-picolylmethyl in ) improve aqueous solubility, whereas aromatic amines () may decrease it.
- Metabolic Stability: Trifluoromethyl () and halogenated aryl groups () are known to resist oxidative metabolism.
Biological Activity
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. Its chemical structure features a pyrazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The compound's molecular formula is CHN, and it exhibits properties that make it a candidate for further pharmacological evaluation.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound disrupts the cell cycle, leading to selective apoptosis in tumor cells. This mechanism positions it as a potential therapeutic agent in cancer treatment .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Micrococcus luteus | Moderate inhibition |
| Candida spp. | Moderate antifungal activity |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays using MTT assays on HaCat and Balb/c 3T3 cell lines revealed that this compound exhibits promising cytotoxic effects at specific concentrations, indicating its potential use in cancer therapy. The results showed significant cell viability reduction at higher doses .
Case Studies and Research Findings
Several research studies have been conducted to assess the biological activity of similar pyrazolo derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their antibacterial and antifungal activities. Compounds similar to N-cyclohexyl showed effective inhibition against clinical strains of bacteria .
- Molecular Docking Studies : Computational studies have indicated that this compound fits well into the active sites of key enzymes such as DNA gyrase and MurD, forming crucial hydrogen bonds that enhance its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
